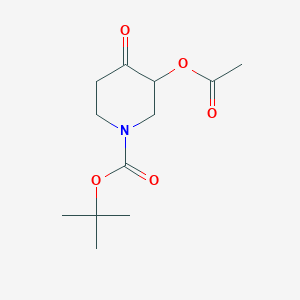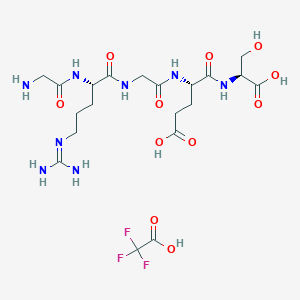
3,4-Dibromo-5-fluorobenzenesulfonyl chloride
Overview
Description
3,4-Dibromo-5-fluorobenzenesulfonyl chloride (DBFBSCl) is a versatile reagent used in organic synthesis. It is a white crystalline solid which can be easily prepared from 3,4-dibromo-5-fluorobenzene sulfonyl chloride and a base such as potassium hydroxide. DBFBSCl is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the preparation of polymers, catalysts, and other materials. DBFBSCl is a highly reactive reagent and its reactivity can be adjusted by changing the reaction conditions.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is based on its ability to act as a nucleophile. It reacts with electrophilic compounds, such as carbonyl compounds, to form a nucleophilic attack. This reaction results in the formation of a new carbon-sulfur bond. 3,4-Dibromo-5-fluorobenzenesulfonyl chloride can also act as a catalyst in some reactions, such as the reaction of aldehydes and ketones with amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride are not well understood. However, it is known to be toxic to some organisms, such as bacteria, fungi, and plants. Studies have shown that 3,4-Dibromo-5-fluorobenzenesulfonyl chloride can cause DNA damage in mammalian cells and has been linked to the disruption of cell cycle regulation. In addition, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride has been shown to induce apoptosis in some cell types.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4-Dibromo-5-fluorobenzenesulfonyl chloride in laboratory experiments is its versatility. It can be used in a wide range of organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride can be used in the preparation of polymers, catalysts, and other materials. However, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is toxic and should be handled with caution. It should also be stored in a cool, dry place and away from light.
Future Directions
The future directions of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride research include further studies on its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research should be conducted on the mechanism of action of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride and its potential uses as a catalyst in organic synthesis reactions. Finally, further research should be conducted on the toxicity of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride and its potential uses in the synthesis of fluorescent probes for the detection of biological molecules.
Scientific Research Applications
3,4-Dibromo-5-fluorobenzenesulfonyl chloride is widely used in scientific research. It is often used as a reactant in organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is also used in the preparation of polymers, catalysts, and other materials. In addition, 3,4-Dibromo-5-fluorobenzenesulfonyl chloride is used in the synthesis of biologically active compounds, such as peptides, amino acids, and nucleosides. It is also used in the synthesis of fluorescent probes for the detection of biological molecules.
properties
IUPAC Name |
3,4-dibromo-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBDRCQPBRTXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-fluorobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diethyl 2,2-[(4-formylphenyl)imino]diacetate](/img/structure/B1449959.png)




![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)



